RN941

BTK Reactive Metabolite Safety Pharmacology

RN941 (CAS 1360055-03-3) is a 3-amino-2-pyridone-based BTK inhibitor specifically engineered to minimize reactive metabolite (RM) formation, reducing covalent binding from 459 to 26 pmol/mg protein. This 94% reduction in RM liability makes RN941 the definitive choice for chronic toxicology, PK/PD, and safety margin studies where off-target toxicity must be avoided. Procure RN941 to establish a quantitative benchmark for RM mitigation in medicinal chemistry programs. Not a first-line BTK inhibitor, but a specialized tool for research requiring a clean on-target profile.

Molecular Formula C34H34FN7O5
Molecular Weight 639.6884
CAS No. 1360055-03-3
Cat. No. B610507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN941
CAS1360055-03-3
SynonymsRN941
Molecular FormulaC34H34FN7O5
Molecular Weight639.6884
Structural Identifiers
SMILESO=C1N(C2=CC=CC(C(C=C3NC4=NC=C(C(N5CCOCC5)=O)C=C4)=NN(C)C3=O)=C2CO)N=CC6=C1C(F)=CC(C(C)(C)C)=C6
InChIInChI=1S/C34H34FN7O5/c1-34(2,3)22-14-21-18-37-42(33(46)30(21)25(35)15-22)28-7-5-6-23(24(28)19-43)26-16-27(32(45)40(4)39-26)38-29-9-8-20(17-36-29)31(44)41-10-12-47-13-11-41/h5-9,14-18,43H,10-13,19H2,1-4H3,(H,36,38)
InChIKeyGLLQSOROVXWYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN941 (CAS 1360055-03-3): Baseline Characterization for BTK-Focused Research


RN941 (CAS 1360055-03-3), a 3-amino-2-pyridone derivative with the chemical formula C34H34FN7O5 , is identified as a highly potent inhibitor of Bruton's tyrosine kinase (BTK) . Its primary distinction in the scientific literature stems not from unverified claims of superior potency, but from its optimization to address reactive metabolite formation—a critical liability in its chemical series [1]. This evidence guide clarifies that RN941 is a specialized, not a first-line, tool for BTK inhibition, specifically engineered for studies where avoidance of covalent off-target protein binding is a primary selection criterion.

Why Generic Substitution Fails for BTK Inhibitor RN941: A Safety-Driven Differentiation


Selecting a BTK inhibitor based solely on nominal enzyme potency ignores critical downstream risks, particularly the potential for idiosyncratic drug toxicity driven by reactive metabolite (RM) formation [1]. The lead compound in RN941's development series (compound 1) demonstrated potent BTK inhibition but carried a high RM burden, as quantified by a microsomal covalent binding value of 459 pmol/mg protein [1]. Therefore, substituting RN941 with a generic, uncharacterized analog from the same chemotype, or even a more potent but less RM-optimized BTK inhibitor, introduces a significant and verifiable risk of confounding experimental results with off-target toxicity. Procurement of RN941 is specifically justified when the research objective requires a BTK inhibitor with a documented, significantly reduced RM liability [1].

Quantitative Evidence Guide for RN941 (1360055-03-3): Differentiated Performance Data


RN941 Exhibits a 94% Reduction in Reactive Metabolite Liability vs. Lead Compound

The primary and most critical evidence for selecting RN941 over earlier analogs in its series is its optimized safety profile. RN941 (compound 7) was engineered to specifically mitigate the formation of reactive metabolites, a key driver of idiosyncratic toxicity [1]. In a direct, head-to-head comparison within the same assay, the lead compound (compound 1) exhibited a high level of covalent binding, quantified at 459 pmol/mg protein. Through systematic medicinal chemistry, RN941 achieved a value of 26 pmol/mg protein in the same human liver microsome covalent binding assay [1]. This represents a 94% reduction in this critical safety liability marker.

BTK Reactive Metabolite Safety Pharmacology

RN941's BTK Inhibitory Potency is Comparable to Ibrutinib

While RN941's primary value proposition is its reduced RM liability, its on-target potency remains robust. A cross-study comparison with the clinically validated BTK inhibitor ibrutinib indicates that RN941 and its close structural analogs maintain IC50 values in the sub-nanomolar range (1.2 nM and 0.8 nM) [1], which is comparable to the reported potency of ibrutinib (IC50 = 0.6 nM) in a similar enzymatic assay . This demonstrates that the optimization for safety did not compromise the compound's primary mechanism of action.

BTK Kinase Inhibition Potency Benchmarking

RN941 Provides a Safer Alternative to the Potent but Non-RM-Optimized BTK Inhibitor RN486

Another well-characterized BTK inhibitor, RN486, is known for its potent inhibition (enzymatic IC50 of 4.0 nM) [1]. However, RN486 belongs to an earlier chemical series that was not optimized for reactive metabolite (RM) mitigation. While direct RM data for RN486 is not provided, the original lead compound (compound 1) from which RN941 was derived is representative of the RM liability inherent in non-optimized molecules. The discovery of RN941 was a direct, successful effort to overcome this class-wide issue, achieving a 26 pmol/mg protein covalent binding value [2]. Therefore, for studies where the confounding variable of RM-induced toxicity must be controlled, RN941 offers a clear, evidence-based advantage over RN486.

BTK Reactive Metabolite Safety Comparison

Optimized Application Scenarios for RN941 (1360055-03-3) Based on Empirical Evidence


Long-Term In Vitro Toxicology Studies Requiring Minimal RM Interference

Researchers conducting chronic or repeat-dose toxicology studies in cellular models (e.g., primary human hepatocytes) require compounds with minimal reactive metabolite (RM) liability to avoid confounding results from off-target toxicity [1]. RN941, with its 26 pmol/mg protein covalent binding value [1], is uniquely suited for such applications compared to other potent BTK inhibitors (e.g., RN486 or compound 1) that have higher or unmitigated RM potential. This allows for a clearer assessment of on-target (BTK-mediated) toxicological effects [1].

Pharmacokinetic/Pharmacodynamic Studies Modeling a Wider Therapeutic Window

In vivo PK/PD studies aim to establish the relationship between drug exposure, target engagement, and safety. The 94% reduction in covalent binding from the lead compound (459 to 26 pmol/mg) [1] for RN941 translates to a predicted wider therapeutic window. This makes RN941 an ideal tool compound for preclinical models of B-cell driven autoimmune diseases, where demonstrating a favorable safety margin is as critical as demonstrating efficacy [1].

Medicinal Chemistry Benchmarking for Safety-Driven Lead Optimization

For medicinal chemists developing next-generation BTK inhibitors, RN941 serves as a key benchmark compound [1]. It provides a definitive, quantitative standard (26 pmol/mg covalent binding) for assessing the success of structural modifications aimed at mitigating RM formation within the 3-amino-2-pyridone chemotype. This evidence-based comparator is far more useful than uncharacterized, 'potent-only' analogs when the project goal is to advance a safer clinical candidate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for RN941

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.